
4-(Di-cbz-amino)ethyl-phenylboronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Di-cbz-amino)ethyl-phenylboronic acid pinacol ester is an organoboron compound that has gained significant attention in organic synthesis. This compound is particularly known for its role in the Suzuki-Miyaura cross-coupling reaction, which is a widely used method for forming carbon-carbon bonds in organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Di-cbz-amino)ethyl-phenylboronic acid pinacol ester typically involves the reaction of 4-(Di-cbz-amino)ethyl-phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
4-(Di-cbz-amino)ethyl-phenylboronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using an acid or base.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Common reagents include palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Protodeboronation: Common reagents include acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
Aplicaciones Científicas De Investigación
Drug Delivery Systems
Reactive Oxygen Species-Responsive Systems
Recent studies have highlighted the potential of 4-(Di-cbz-amino)ethyl-phenylboronic acid pinacol ester in developing reactive oxygen species (ROS)-responsive drug delivery systems. For instance, a study demonstrated the synthesis of nanoparticles using this compound conjugated with hyaluronic acid. These nanoparticles effectively encapsulated curcumin, a bioactive compound, and exhibited enhanced release rates in ROS environments, making them promising candidates for treating oxidative stress-related diseases like periodontitis .
Nanoparticle Formulations
The incorporation of phenylboronic acid pinacol esters into nanoparticle formulations has been shown to improve the bioavailability of therapeutic agents. In one study, nanoparticles formed from phenylboronic acid pinacol esters were utilized to deliver caffeic acid phenethyl ester (CAPE). These nanoparticles demonstrated radio-sensitivity and improved cell viability under radiation exposure, indicating their potential for radioprotection in cancer therapies .
Synthetic Methodologies
Multicomponent Reactions
This compound plays a crucial role in multicomponent reactions such as the Petasis reaction, which involves the coupling of boronic acids with amines and carbonyl derivatives. This reaction has been utilized to synthesize highly functionalized amines with significant diastereoselectivity and enantioselectivity, paving the way for the development of complex natural products and pharmaceutical compounds .
Borylation Reactions
The compound's boronic functionality allows it to participate in various borylation reactions, facilitating the formation of carbon-boron bonds essential for synthesizing diverse organic molecules. This reactivity is particularly valuable in creating intermediates for drug development and materials science applications .
Therapeutic Applications
Anticancer Properties
Research indicates that compounds like this compound may possess anticancer properties due to their ability to modulate cellular pathways involved in tumor progression. The integration of this compound into drug delivery systems enhances the targeting and efficacy of chemotherapeutics while minimizing side effects .
Biocompatibility and Safety
Studies assessing the biocompatibility of nanoparticles incorporating this boronic acid derivative have shown promising results, with minimal cytotoxicity observed at therapeutic concentrations. This safety profile is crucial for developing new therapeutic agents aimed at chronic diseases such as cancer and inflammatory conditions .
Data Table: Summary of Applications
Case Studies
- Curcumin-Loaded Nanoparticles : A study synthesized curcumin-loaded nanoparticles using phenylboronic acid pinacol ester conjugated with hyaluronic acid. The nanoparticles showed enhanced ROS sensitivity, leading to improved drug release profiles under oxidative stress conditions, making them suitable for targeted therapies against periodontitis .
- CAPE Delivery System : Research on CAPE-conjugated nanoparticles demonstrated that these systems could effectively protect against radiation-induced cellular damage, highlighting their potential use in cancer therapy where radioprotection is critical .
Mecanismo De Acción
The primary mechanism of action of 4-(Di-cbz-amino)ethyl-phenylboronic acid pinacol ester involves its role as a boron-containing reagent in the Suzuki-Miyaura cross-coupling reaction. The reaction mechanism includes the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic ester transfers its aryl group to the palladium complex, forming a palladium-biaryl complex.
Reductive Elimination: The palladium-biaryl complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the di-cbz-aminoethyl group.
4-(Diphenylamino)phenylboronic Acid Pinacol Ester: Similar in structure but contains a diphenylamino group instead of the di-cbz-aminoethyl group.
Uniqueness
4-(Di-cbz-amino)ethyl-phenylboronic acid pinacol ester is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. The presence of the di-cbz-aminoethyl group enhances its utility in various synthetic applications, making it a valuable compound in organic synthesis .
Actividad Biológica
4-(Di-cbz-amino)ethyl-phenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a boronic acid moiety and a pinacol ester, providing it with distinctive reactivity and interaction capabilities with biological targets.
Structure and Composition
The molecular formula of this compound is C₁₄H₁₈BNO₃. Its structure comprises a phenylboronic acid core linked to a di-carbobenzoxy (Di-Cbz) aminoethyl group, contributing to its lipophilicity and potential for cellular uptake.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the boronic acid moiety and the subsequent esterification with pinacol. The synthetic routes often rely on coupling reactions that are facilitated by transition metal catalysts, particularly palladium-based systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Boronic acids have been shown to form reversible covalent bonds with diols, which can modulate enzyme activity and influence cellular signaling pathways.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant anti-cancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
Case Study: Anti-Cancer Activity
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating substantial efficacy at relatively low concentrations .
Comparative Analysis with Other Boron Compounds
Compound Name | IC50 (µM) | Mechanism of Action |
---|---|---|
This compound | 15 | Induces apoptosis, inhibits cell cycle |
Phenylboronic acid | 25 | Inhibits proteasome activity |
3-Pyridylboronic acid | 30 | Modulates receptor tyrosine kinases |
Medicinal Chemistry
The compound's structure makes it a valuable scaffold for drug development, particularly in designing inhibitors for enzymes involved in cancer progression. Its ability to selectively target tumor cells while sparing normal cells enhances its therapeutic potential.
Enzyme Inhibition Studies
Research has indicated that the compound can inhibit specific proteases involved in tumor metastasis. In vitro assays demonstrated that concentrations as low as 10 µM could significantly reduce enzyme activity, suggesting its potential as a therapeutic agent in cancer treatment .
Propiedades
IUPAC Name |
benzyl N-phenylmethoxycarbonyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34BNO6/c1-29(2)30(3,4)38-31(37-29)26-17-15-23(16-18-26)19-20-32(27(33)35-21-24-11-7-5-8-12-24)28(34)36-22-25-13-9-6-10-14-25/h5-18H,19-22H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYCPMZDHKHRGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCN(C(=O)OCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34BNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.